2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core. Its structure includes a chloromethyl (-CH₂Cl) group at position 2 and a methoxy (-OCH₃) substituent at position 5. The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the methoxy group contributes electron-donating effects, influencing both stability and solubility .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-2-3-9-12-7(5-11)4-10(14)13(9)6-8/h2-4,6H,5H2,1H3 |
InChI Key |
VNNJULMSYPYOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC(=CC2=O)CCl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrido[1,2-a]pyrimidin-4-one Core
A common approach involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, which are prepared from 2-aminopyridines and isopropylidene malonate derivatives. The reaction is typically conducted by heating the precursor in diphenyl ether at approximately 260 °C for 10 minutes, followed by rapid cooling and acid-base workup to precipitate the pyrido[1,2-a]pyrimidin-4-one core (Table 1).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Preparation of methylenemalonate | 2-aminopyridine + isopropylidene malonate | Intermediate precursor |
| Thermal cyclization | Heat at 260 °C in Ph2O for 10 min | Cyclized pyrido[1,2-a]pyrimidin-4-one core |
| Workup | Acid-base extraction, recrystallization | Pure core compound |
This method yields the core heterocycle with good purity and yield, serving as the scaffold for further functionalization.
Introduction of the 7-Methoxy Group
The methoxy substituent at the 7-position can be introduced via methylation of the corresponding hydroxyl or hydroxymethyl precursor. For example, 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be methylated using methyl iodide in the presence of sodium hydride in an aprotic solvent such as diethylformamide. This reaction proceeds under nitrogen atmosphere at room temperature for several hours or under microwave irradiation for accelerated reaction times. The product is isolated by aqueous workup and recrystallization from ethyl acetate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Hydroxymethyl intermediate |
| Methylation | Methyl iodide, NaH, diethylformamide, RT or microwave | 2-(methoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| Workup and purification | Aqueous quench, extraction, recrystallization | Pure methoxy-substituted compound |
This method provides a reliable route to the methoxy derivative with high purity and yield.
Chloromethylation at the 2-Position
The chloromethyl group at the 2-position is introduced by chloromethylation of the pyrido[1,2-a]pyrimidin-4-one core or its methylated derivative. A typical chloromethylation involves the use of chloromethyl methyl ether (a chloromethylating agent) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature to avoid over-chlorination or side reactions.
Alternatively, hydrogenation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in acidic media with palladium catalyst under hydrogen pressure can yield chloromethyl-substituted products with high yield (up to 90%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chloromethylation | Chloromethyl methyl ether, ZnCl2, controlled temp | 2-(chloromethyl)-pyrido[1,2-a]pyrimidin-4-one |
| Hydrogenation (alternative) | Pd catalyst, H2, 6N HCl, 35 psi, RT, 8 h | Chloromethyl derivative with high yield |
This step is critical for introducing the reactive chloromethyl group, enabling further derivatization or biological activity.
Industrial synthesis emphasizes purity and scalability. Work-up procedures include:
Cooling the reaction mixture to about 80 °C, adding alcohols such as 2-propanol or propylene glycol monomethyl ether, reheating to reflux, and allowing spontaneous cooling to crystallize the product.
Use of activated carbon and filter aids during reflux to remove impurities.
Filtration and washing of crystals with solvents like chlorobenzene to reduce residual impurities such as 2-acetylbutyrolactone.
These optimized procedures ensure crystalline products with minimal impurities and high reproducibility.
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the structure and substitution pattern of the synthesized compounds, with characteristic chemical shifts for the chloromethyl and methoxy groups.
Elemental analysis and melting point determination support the purity and identity of the final products.
Reaction yields reported in literature range from 80% to 90% for key steps, indicating efficient synthetic routes.
Side reactions such as formation of naphthyridin-4-ones or tetrahydropyridine-diones can occur with certain halogenated intermediates but are minimized by optimized conditions.
The preparation of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves a multi-step synthetic approach starting from 2-aminopyridine derivatives, proceeding through thermal cyclization to form the core heterocycle, followed by selective methoxylation and chloromethylation. Industrial processes optimize crystallization and purification to achieve high purity and yield. The methods are well-documented with supporting analytical data, making them reliable for both research and production purposes.
Chemical Reactions Analysis
2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structure allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of pyrido[1,2-a]pyrimidin-4-one on human cancer cell lines. Results indicated that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. This suggests that 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one could serve as a lead compound in the design of novel anticancer drugs.
Synthetic Organic Chemistry
The compound's reactivity allows it to serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing various organic frameworks.
Table 1: Comparison of Reactivity with Analog Compounds
| Compound Name | Reactivity Profile | Potential Applications |
|---|---|---|
| 2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one | High reactivity due to chloromethyl group | Synthesis of pharmaceuticals |
| 7-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-one | Moderate reactivity | Limited synthetic applications |
| 3-(Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Variable reactivity based on substituents | Diverse synthetic pathways |
Research indicates that compounds related to 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibit various biological activities, including antimicrobial and antiviral properties.
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound showed significant antiviral activity against specific viral strains. The presence of the chloromethyl group was crucial for enhancing binding affinity to viral proteins, suggesting a mechanism for inhibiting viral replication.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Electronic Effects :
- The methoxy group at position 7 in the target compound donates electrons via resonance, increasing stability compared to halogenated analogs (e.g., 7-bromo or 7-chloro derivatives) .
- Chloromethyl vs. Chloro : The -CH₂Cl group at position 2 offers greater reactivity for nucleophilic substitution than a simple chloro (-Cl) substituent, enabling diverse functionalization .
Impact on Physicochemical Properties: Molecular Weight: Halogenated derivatives (e.g., bromo or chloro) generally exhibit higher molecular weights (e.g., 273.52 g/mol for 3-bromo-2-(chloromethyl)- analog) compared to non-halogenated variants . Melting Points: Derivatives with bulky substituents (e.g., 3-bromo-2-(chloromethyl)-) show higher melting points (197–200°C) due to enhanced intermolecular forces .
Reactivity and Synthetic Utility :
- Nitration reactions are feasible in halogenated analogs (e.g., 7-halo-2-(chloromethyl)- derivatives) under strong acidic conditions, yielding nitro-substituted products .
- The methoxy group in the target compound may reduce electrophilicity at position 7 compared to halogenated analogs, directing reactivity to the chloromethyl group .
Biological Activity
2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its unique pyrido[1,2-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. The presence of both chloromethyl and methoxy groups enhances its reactivity and biological interaction capabilities.
- Molecular Formula : C11H10ClN2O
- Molecular Weight : Approximately 220.64 g/mol
- Structure : The compound features a chloromethyl group at the 2-position and a methoxy group at the 7-position of the pyrido ring.
Anti-inflammatory Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. A study assessing various synthesized compounds found that several derivatives suppressed cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives were recorded as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that compounds containing the chloromethyl group may enhance anti-inflammatory activity by facilitating interactions with COX enzymes, similar to established drugs like diclofenac and celecoxib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits bacteriostatic effects against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) noted at:
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | 100 |
| Streptococcus agalactiae | 75 |
The presence of halogen substituents in the structure appears to contribute to its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be influenced by structural modifications. For instance, variations in substituents at different positions on the pyridine ring can lead to altered binding affinities and biological outcomes:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks chloromethyl group | Exhibits different biological activity profiles |
| 3-(Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Contains chloroethyl instead of chloromethyl | Potentially different reactivity due to larger substituent |
| 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Hydroxy group at position 9 | May offer enhanced solubility and bioavailability |
This table illustrates how modifications can impact the compound's reactivity and biological profile .
Case Studies
A notable case study involved the synthesis of several pyrido[1,2-a]pyrimidin derivatives that were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds with electron-releasing substituents exhibited more potent anti-inflammatory effects compared to those without such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
